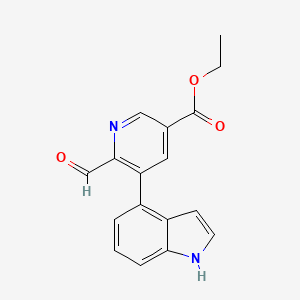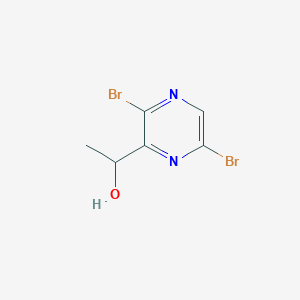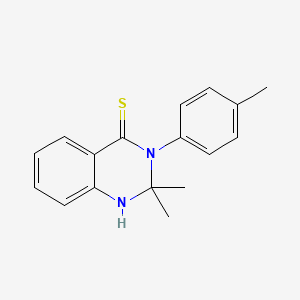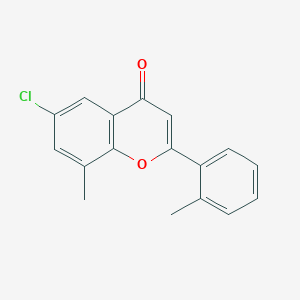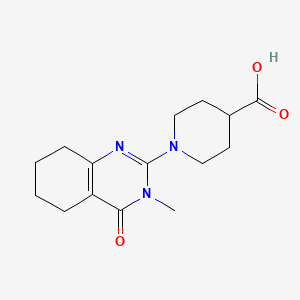
1-(3-Methyl-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)piperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methyl-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)piperidine-4-carboxylic acid is a complex organic compound with a unique structure that combines a quinazoline derivative with a piperidine carboxylic acid
Preparation Methods
The synthesis of 1-(3-Methyl-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)piperidine-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the quinazoline core.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-(3-Methyl-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include substituted quinazolines, reduced alcohol derivatives, and various functionalized piperidine compounds.
Scientific Research Applications
1-(3-Methyl-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)piperidine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets like enzymes and receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, providing a versatile scaffold for the development of new compounds.
Biological Studies: Researchers investigate its biological activity, including its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Industrial Applications: It is used in the development of specialty chemicals and materials, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(3-Methyl-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The pathways involved can include signal transduction pathways, where the compound modulates the activity of key proteins and enzymes, leading to downstream biological effects.
Comparison with Similar Compounds
1-(3-Methyl-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)piperidine-4-carboxylic acid can be compared with similar compounds such as:
Quinazoline Derivatives: These compounds share the quinazoline core but differ in their substituents, leading to variations in biological activity and chemical reactivity.
Piperidine Carboxylic Acids: These compounds have the piperidine ring and carboxylic acid group but lack the quinazoline moiety, resulting in different pharmacological profiles.
Hexahydroquinazoline Derivatives: These compounds have a similar hexahydroquinazoline structure but may have different substituents, affecting their chemical and biological properties.
The uniqueness of this compound lies in its combined structure, which imparts distinct chemical and biological characteristics not found in its individual components.
Properties
Molecular Formula |
C15H21N3O3 |
|---|---|
Molecular Weight |
291.35 g/mol |
IUPAC Name |
1-(3-methyl-4-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C15H21N3O3/c1-17-13(19)11-4-2-3-5-12(11)16-15(17)18-8-6-10(7-9-18)14(20)21/h10H,2-9H2,1H3,(H,20,21) |
InChI Key |
FBLCYVNEDBDIDT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(CCCC2)N=C1N3CCC(CC3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




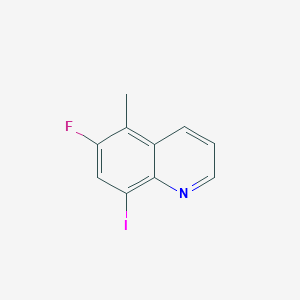
![1,1,1,2-Tetramethyl-2-phenyl-2-[(trimethylsilyl)oxy]disilane](/img/structure/B11839041.png)

